5-N-Allyl-arginine
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Overview
Description
5-N-Allyl-arginine is a derivative of arginine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an allyl group attached to the nitrogen atom at the fifth position of the arginine molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-N-Allyl-arginine typically involves the alkylation of arginine with an allyl halide. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature range of 0-5°C to prevent side reactions and ensure high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The purification of the final product is achieved through crystallization and chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 5-N-Allyl-arginine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include epoxides, hydroxylated derivatives, and various substituted arginine derivatives .
Scientific Research Applications
5-N-Allyl-arginine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The primary mechanism of action of 5-N-Allyl-arginine involves the inhibition of nitric oxide synthase, an enzyme responsible for the production of nitric oxide. By binding to the active site of the enzyme, this compound prevents the conversion of arginine to nitric oxide, thereby regulating the levels of this critical signaling molecule in the body . This inhibition has significant implications in various physiological and pathological processes, including inflammation, cardiovascular function, and neurotransmission .
Comparison with Similar Compounds
N-Methyl-arginine: Another derivative of arginine with a methyl group instead of an allyl group.
N-Hydroxy-arginine: Contains a hydroxyl group attached to the nitrogen atom.
N-Nitro-arginine: Features a nitro group attached to the nitrogen atom.
Uniqueness: 5-N-Allyl-arginine is unique due to its specific inhibition of nitric oxide synthase and the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to other arginine derivatives .
Properties
Molecular Formula |
C9H19N4O2+ |
---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
[(4S)-4-amino-4-carboxybutyl]-[amino-(prop-2-enylamino)methylidene]azanium |
InChI |
InChI=1S/C9H18N4O2/c1-2-5-12-9(11)13-6-3-4-7(10)8(14)15/h2,7H,1,3-6,10H2,(H,14,15)(H3,11,12,13)/p+1/t7-/m0/s1 |
InChI Key |
ZPQWZDPOLXVMOU-ZETCQYMHSA-O |
Isomeric SMILES |
C=CCNC(=[NH+]CCC[C@@H](C(=O)O)N)N |
Canonical SMILES |
C=CCNC(=[NH+]CCCC(C(=O)O)N)N |
Origin of Product |
United States |
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